Isoguvacine

Catalog No.
S577044
CAS No.
64603-90-3
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoguvacine

CAS Number

64603-90-3

Product Name

Isoguvacine

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxylic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9)

InChI Key

KRVDMABBKYMBHG-UHFFFAOYSA-N

SMILES

C1CNCC=C1C(=O)O

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

isoguvacine, isoguvacine hydrobromide, isoguvacine hydrochloride

Canonical SMILES

C1CNCC=C1C(=O)O
  • Understanding Anxiety and Depression

    Researchers are investigating the potential of isoguvacine to model anxiety and depression in animals. Studies suggest that isoguvacine administration can induce anxiogenic (anxiety-producing) and depressogenic (depression-producing) effects in rodents. This allows scientists to study the underlying mechanisms of these disorders and evaluate potential therapeutic interventions [].

  • Studying Epilepsy

    Isoguvacine's ability to activate GABA receptors makes it useful in epilepsy research. By inducing seizures in animal models, researchers can explore the mechanisms of seizure development and test the efficacy of anticonvulsant medications [].

  • Investigating Neurodegenerative Diseases

    Some studies suggest that dysfunction in the GABAergic system may contribute to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's. Isoguvacine can be used to study these connections and evaluate potential therapeutic strategies aimed at modulating GABA signaling [].

  • Exploring Potential Therapeutic Applications

    Due to its interaction with the GABA system, isoguvacine holds promise for developing medications for various neurological and psychiatric conditions. However, more research is needed to determine its safety and efficacy in humans [].

Isoguvacine is a chemical compound classified as a potent agonist of the gamma-aminobutyric acid A receptor, commonly referred to as GABAA receptor. It is structurally related to muscimol, another known GABAA receptor agonist, and is utilized primarily in scientific research to explore its pharmacological properties and effects on the central nervous system. The molecular formula of isoguvacine is C6H9NO2C_6H_9NO_2, and it has a molar mass of approximately 127.143 g/mol .

Isoguvacine binds to the GABA<sub>A</sub> receptor, leading to the opening of chloride channels in the membrane of neurons. This increased chloride permeability results in inhibitory effects on neuronal activity, mimicking the action of GABA [].

Studies suggest isoguvacine acts at a distinct site on the GABA<sub>A</sub> receptor compared to GABA itself []. This unique binding site allows researchers to explore specific aspects of GABAergic function not readily accessible with GABA.

Typical of amino acids and derivatives. Its reactivity is influenced by the presence of functional groups such as the amine and carboxylic acid. Notably, it can participate in protonation-deprotonation reactions, which are crucial for its interaction with GABAA receptors. Additionally, structural modifications can lead to the formation of pro-drugs designed to enhance its ability to cross the blood-brain barrier .

As a GABAA receptor agonist, isoguvacine induces inhibitory neurotransmission in the brain, leading to effects such as sedation and anxiolysis. In studies, it has been shown to provoke inward currents in dopamine neurons, which are entirely blocked by bicuculline, indicating its action on GABAA receptors . Its potency in activating various GABAA receptor subtypes—such as α1β2γ2S and α2β2γ2S—demonstrates its significant role in modulating neuronal excitability .

Isoguvacine can be synthesized through several methods. One notable approach involves the reaction of isonicotinic acid ethyl ester with substituted phenacyl bromides, leading to the formation of quaternary salts that can be reduced to yield isoguvacine. Alternative synthesis routes may also include modifications of existing GABA derivatives . The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.

Isoguvacine is primarily used in neuroscience research due to its ability to selectively activate GABAA receptors without affecting other neurotransmitter systems. This makes it a valuable tool for studying synaptic transmission and understanding disorders associated with GABAergic dysfunction, such as epilepsy and anxiety disorders. Furthermore, researchers are investigating its potential therapeutic applications as a sedative or anxiolytic agent .

Studies on isoguvacine's interactions with other compounds highlight its unique binding characteristics at GABAA receptors. Unlike some other GABA agonists, isoguvacine does not exhibit significant affinity for non-GABAergic sites, making it a more selective option for research purposes. Interaction studies have also explored how isoguvacine influences the binding of benzodiazepines at their respective sites on the GABAA receptor complex .

Isoguvacine shares structural similarities with several other compounds that act on GABAA receptors. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
MuscimolHighMore potent but less selective; toxic properties
THIP (4-Aminobutyric acid)ModerateBetter tolerated; penetrates blood-brain barrier
Piperidine-4-sulphonic acidLowDifferent mechanism; less effective at GABAA sites
5-HydroxytryptophanModeratePrecursor for serotonin; different receptor targets

Isoguvacine's unique profile lies in its selectivity for GABAA receptors without significant off-target effects, making it an important compound for pharmacological study .

XLogP3

-2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Heavy Atom Count

9

UNII

YTF580771Y

Related CAS

68547-97-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64603-90-3

Wikipedia

Isoguvacine

Dates

Modify: 2023-08-15

The role of the Kölliker-Fuse nuclei in the determination of abdominal motor output in a perfused brainstem preparation of juvenile rat

Tara G Bautista, Mathias Dutschmann
PMID: 26254869   DOI: 10.1016/j.resp.2015.07.012

Abstract

The abdominal muscles are largely quiescent during normal breathing but may exhibit tonic activity or subtle respiratory modulation. The origin of baseline abdominal motor nerve activity (AbNA) if present remains uncharacterised. The contribution of the Kölliker-Fuse nucleus (KF) in the dorsolateral pons in the patterning and amplitude of AbNA was investigated using in situ perfused brainstem preparations of juvenile rats (n=12). Two types of AbNA were observed: Type I - expiratory-modulated (n=7), and Type II - weakly inspiratory/post-inspiratory-modulated (n=5). Despite this, all preparations exhibited the same bi-phasic late expiratory/postinspiratory bursts upon elicitation of the peripheral chemoreflex. Interestingly, the type of AbNA exhibited correlated with postinspiratory duration. Targeted microinjections of GABA-A receptor agonist isoguvacine (10mM; 70nl) into KF however did not significantly modify pattern or amplitude of baseline AbNA in either Type besides the selective abolition of the postinspiratory phase and, consequently, postinspiratory modulation in AbNAwhen present. In sum, the KF is not a major contributorin setting baseline abdominal motor output.


Spontaneous swallowing occurs during autoresuscitation in the in situ brainstem preparation of rat

Tara G Bautista, Angelina Y Fong, Mathias Dutschmann
PMID: 25086277   DOI: 10.1016/j.resp.2014.07.015

Abstract

Previous studies report that upper airway reflexes are operational during autoresuscitation from respiratory arrest. We investigated swallowing/breathing interactions, measured by recording of vagal (VNA) and phrenic nerve activities (PNA), during autoresuscitation in the in situ perfused brainstem preparation of juvenile rats. During the initial surgery, respiratory arrest was induced by exsanguination and cooling. Reperfusion (i.e. re-oxygenation and re-warming) of the brainstem circuits was associated with frequent spontaneous swallowing before resumption of respiration (n=6, 'stage 1 autoresuscitation'). When recovered, the respiratory pattern was transiently apneustic-like ('stage 2 autoresuscitation'). Spontaneous swallowing often occurred at the end of the prolonged PNA (n=9/12). Successful autoresuscitation was characterised by re-establishment of the 3 phase respiratory motor pattern and no spontaneous swallowing. Pharmacological inhibition (isoguvacine, 10 mM, 50-75 nl; n=10) of the Kölliker-Fuse nucleus (KF) mimicked stage 2 autoresuscitation. However, the frequency of spontaneous swallowing after KF inhibition did not correlate with subsequent recovery of the eupneic respiratory motor pattern.


Laryngeal narrowing during nasal ventilation does not originate from bronchopulmonary C-fibers

Nathalie Samson, Lalah Niane, Stéphanie Nault, Charlène Nadeau, Jean-Paul Praud
PMID: 25075590   DOI: 10.1016/j.resp.2014.07.014

Abstract

We previously showed that nasal pressure support ventilation (nPSV) can lead to active inspiratory laryngeal narrowing, which originates from the stimulation of bronchopulmonary receptors. Among the three major types of bronchopulmonary receptors, which are variably stimulated by lung distension, C-fiber endings are remarkable, given that their stimulation can also trigger laryngeal closure. Taking advantage of our lamb model with blocked C-fibers, we aimed to assess whether bronchopulmonary C-fiber endings are involved in the active inspiratory laryngeal narrowing during nPSV. Nine lambs were surgically instrumented to assess states of alertness, electrical activity of a glottal constrictor (EaTA), respiratory movements and arterial blood gases. Forty-eight hours later, two polysomnographic recordings were performed during nPSV 15/4 cmH2O, before and after C-fiber blockade. During nPSV, blockade of C-fibers did not prevent inspiratory EaTA (present for 74±41% of respiratory cycles vs. 64±35%, p=0.9). We conclude that active inspiratory laryngeal narrowing during nPSV does not originate from bronchopulmonary C-fiber endings.


The midbrain periaqueductal grey has no role in the generation of the respiratory motor pattern, but provides command function for the modulation of respiratory activity

David G S Farmer, Tara G Bautista, Sarah E Jones, Davor Stanic, Mathias Dutschmann
PMID: 25058161   DOI: 10.1016/j.resp.2014.07.011

Abstract

It has previously been shown that stimulation of cell-columns in the periaqueductal grey (PAG) triggers site-specific cardiorespiratory effects. These are believed to facilitate changes in behaviour through coordinated changes in autonomic outflow. Here, we investigated whether PAG-evoked respiratory commands can be studied in situ using the decerebrate perfused brainstem preparation. Phrenic, vagus and abdominal iliohypogastric nerves were recorded before and after microinjection of L-glutamate (30-50 nl, 10 mM) or isoguvacine (GABA-receptor agonist, 30-50 nl, 10 mM) into the PAG. L-glutamate microinjection triggered a range of site-specific respiratory modulations (n = 17 preparations). Subsequent microinjection of isoguvacine into the same PAG sites had no effect on the baseline respiratory motor pattern or rhythm. We conclude that while the PAG has no function in respiratory pattern generation, PAG-evoked respiratory modulations can be evoked in situ in the absence of higher brain centres and while homeostatic parameters that may affect respiratory drive are held static.


GABA in Paraventricular Nucleus Regulates Adipose Afferent Reflex in Rats

Lei Ding, Run Gao, Xiao-Qing Xiong, Xing-Ya Gao, Qi Chen, Yue-Hua Li, Yu-Ming Kang, Guo-Qing Zhu
PMID: 26317425   DOI: 10.1371/journal.pone.0136983

Abstract

Chemical stimulation of white adipose tissue (WAT) induces adipose afferent reflex (AAR), and thereby causes a general sympathetic activation. Paraventricular nucleus (PVN) is important in control of sympathetic outflow. This study was designed to investigate the role of γ-aminobutyric acid (GABA) in PVN in regulating the AAR.
Experiments were carried out in anesthetized rats. Renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP) were continuously recorded. AAR was evaluated by the RSNA and MAP responses to electrical stimulation of the right epididymal WAT (eWAT) afferent nerve. Electrical stimulation of eWAT afferent nerve increase RSNA. Bilateral microinjection of the GABAA receptor agonist isoguvacine or the GABAB receptor agonist baclofen attenuated the AAR. The effect of isoguvacine on the AAR was greater than that of baclofen. The GABAA receptor antagonist gabazine enhanced the AAR, while the GABAB receptor antagonist CGP-35348 had no significant effect on the AAR. Bilateral PVN microinjection of vigabatrin, a selective GABA-transaminase inhibitor, to increase endogenous GABA levels in the PVN abolished the AAR. The inhibitory effect of vigabatrin on the AAR was attenuated by the pretreatment with gabazine or CGP-35348. Pretreatment with combined gabazine and CGP-35348 abolished the effects of vigabatrin.
Activation of GABAA or GABAB receptors in the PVN inhibits the AAR. Blockade of GABAA receptors in the PVN enhances the AAR. Endogenous GABA in the PVN plays an important role in regulating the AAR.


Investigating the Role of Loop C Hydrophilic Residue 'T244' in the Binding Site of ρ1 GABAC Receptors via Site Mutation and Partial Agonism

Moawiah M Naffaa, Nathan Absalom, V Raja Solomon, Mary Chebib, David E Hibbs, Jane R Hanrahan
PMID: 27244450   DOI: 10.1371/journal.pone.0156618

Abstract

The loop C hydrophilic residue, threonine 244 lines the orthosteric binding site of ρ1 GABAC receptors was studied by point mutation into serine, alanine and cysteine, and tested with GABA, some representative partial agonists and antagonists. Thr244 has a hydroxyl group essential for GABA activity that is constrained by the threonine methyl group, orienting it toward the binding site. Significant decreases in activation effects of the studied ligands at ρ1 T244S mutant receptors, suggests a critical role for this residue. Results of aliphatic and heteroaromatic partial agonists demonstrate different pharmacological effects at ρ1 T244S mutant receptors when co-applied with GABA EC50 responses. ρ1 T244A and ρ1 T244C mutant receptors have minimal sensitivity to GABA at high mM concentrations, whereas, the ρ1 WT partial agonists, β-alanine and MTSEA demonstrate more efficacy and potency, respectively, than GABA at these mutant receptors. This study explores the role of Thr244 in the binding of agonists as an initial step during channel gating by moving loop C towards the ligand.


Depolarizing GABA/glycine synaptic events switch from excitation to inhibition during frequency increases

Pascal Branchereau, Daniel Cattaert, Alain Delpy, Anne-Emilie Allain, Elodie Martin, Pierre Meyrand
PMID: 26912194   DOI: 10.1038/srep21753

Abstract

By acting on their ionotropic chloride channel receptors, GABA and glycine represent the major inhibitory transmitters of the central nervous system. Nevertheless, in various brain structures, depolarizing GABAergic/glycinergic postsynaptic potentials (dGPSPs) lead to dual inhibitory (shunting) and excitatory components, the functional consequences of which remain poorly acknowledged. Indeed, the extent to which each component prevails during dGPSP is unclear. Understanding the mechanisms predicting the dGPSP outcome on neural network activity is therefore a major issue in neurobiology. By combining electrophysiological recordings of spinal embryonic mouse motoneurons and modelling study, we demonstrate that increasing the chloride conductance (g(Cl)) favors inhibition either during a single dGPSP or during trains in which g(Cl) summates. Finally, based on this summation mechanism, the excitatory effect of EPSPs is overcome by dGPSPs in a frequency-dependent manner. These results reveal an important mechanism by which dGPSPs protect against the overexcitation of neural excitatory circuits.


GABAA receptor target of tetramethylenedisulfotetramine

Chunqing Zhao, Sung Hee Hwang, Bruce A Buchholz, Timothy S Carpenter, Felice C Lightstone, Jun Yang, Bruce D Hammock, John E Casida
PMID: 24912155   DOI: 10.1073/pnas.1407379111

Abstract

Use of the highly toxic and easily prepared rodenticide tetramethylenedisulfotetramine (TETS) was banned after thousands of accidental or intentional human poisonings, but it is of continued concern as a chemical threat agent. TETS is a noncompetitive blocker of the GABA type A receptor (GABAAR), but its molecular interaction has not been directly established for lack of a suitable radioligand to localize the binding site. We synthesized [(14)C]TETS (14 mCi/mmol, radiochemical purity >99%) by reacting sulfamide with H(14)CHO and s-trioxane then completion of the sequential cyclization with excess HCHO. The outstanding radiocarbon sensitivity of accelerator mass spectrometry (AMS) allowed the use of [(14)C]TETS in neuroreceptor binding studies with rat brain membranes in comparison with the standard GABAAR radioligand 4'-ethynyl-4-n-[(3)H]propylbicycloorthobenzoate ([(3)H]EBOB) (46 Ci/mmol), illustrating the use of AMS for characterizing the binding sites of high-affinity (14)C radioligands. Fourteen noncompetitive antagonists of widely diverse chemotypes assayed at 1 or 10 µM inhibited [(14)C]TETS and [(3)H]EBOB binding to a similar extent (r(2) = 0.71). Molecular dynamics simulations of these 14 toxicants in the pore region of the α1β2γ2 GABAAR predict unique and significant polar interactions for TETS with α1T1' and γ2S2', which are not observed for EBOB or the GABAergic insecticides. Several GABAAR modulators similarly inhibited [(14)C]TETS and [(3)H]EBOB binding, including midazolam, flurazepam, avermectin Ba1, baclofen, isoguvacine, and propofol, at 1 or 10 μM, providing an in vitro system for recognizing candidate antidotes.


Targeting Peripheral Somatosensory Neurons to Improve Tactile-Related Phenotypes in ASD Models

Lauren L Orefice, Jacqueline R Mosko, Danielle T Morency, Michael F Wells, Aniqa Tasnim, Shawn M Mozeika, Mengchen Ye, Anda M Chirila, Alan J Emanuel, Genelle Rankin, Ryann M Fame, Maria K Lehtinen, Guoping Feng, David D Ginty
PMID: 31398341   DOI: 10.1016/j.cell.2019.07.024

Abstract

Somatosensory over-reactivity is common among patients with autism spectrum disorders (ASDs) and is hypothesized to contribute to core ASD behaviors. However, effective treatments for sensory over-reactivity and ASDs are lacking. We found distinct somatosensory neuron pathophysiological mechanisms underlie tactile abnormalities in different ASD mouse models and contribute to some ASD-related behaviors. Developmental loss of ASD-associated genes Shank3 or Mecp2 in peripheral mechanosensory neurons leads to region-specific brain abnormalities, revealing links between developmental somatosensory over-reactivity and the genesis of aberrant behaviors. Moreover, acute treatment with a peripherally restricted GABA
receptor agonist that acts directly on mechanosensory neurons reduced tactile over-reactivity in six distinct ASD models. Chronic treatment of Mecp2 and Shank3 mutant mice improved body condition, some brain abnormalities, anxiety-like behaviors, and some social impairments but not memory impairments, motor deficits, or overgrooming. Our findings reveal a potential therapeutic strategy targeting peripheral mechanosensory neurons to treat tactile over-reactivity and select ASD-related behaviors.


Explore Compound Types